molecular formula C21H18N2O B14185997 5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-96-1

5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14185997
CAS No.: 918331-96-1
M. Wt: 314.4 g/mol
InChI Key: GYNKLTDUEKMNQI-UHFFFAOYSA-N
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Description

5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include an isoindoline core and an amino-substituted phenyl ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 5-amino-2-methylbenzoic acid with 2-phenyl-2,3-dihydro-1H-isoindole-1-one under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the isoindoline core can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the isoindoline core.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its anticancer properties and used as an intermediate in the synthesis of imatinib.

    5-Amino-pyrazoles: Versatile synthetic building blocks with applications in medicinal chemistry and organic synthesis.

Uniqueness

5-(5-Amino-2-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

918331-96-1

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

5-(5-amino-2-methylphenyl)-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C21H18N2O/c1-14-7-9-17(22)12-20(14)15-8-10-19-16(11-15)13-23(21(19)24)18-5-3-2-4-6-18/h2-12H,13,22H2,1H3

InChI Key

GYNKLTDUEKMNQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC3=C(C=C2)C(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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